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Compound of Interest

Compound Name: Ethyl 2-fluoroacetoacetate

Cat. No.: B073962

L  Get Quote

The compound assigned CAS number 1522-41-4 is Ethyl 2-fluoroacetoacetate. It is a
fluorinated B-keto ester utilized as a versatile building block in organic synthesis.

Molecular Formula and Weight

e Molecular Formula: CeHoFO3

e Molecular Weight: 148.13 g/mol

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl 2-fluoroacetoacetate is presented

in the table below.

Property

Value

Alternate Names

2-Fluoro-3-oxobutanoic acid ethyl ester, Ethyl 2-

fluoro-3-oxobutanoate

Appearance Transparent, colorless liquid
Boiling Point 183 °C

Flash Point 90 °C (194 °F)

Density 1.181 g/mL at 25°C
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Applications in Synthesis

Ethyl 2-fluoroacetoacetate serves as a crucial intermediate in the synthesis of more complex
molecules, particularly in the pharmaceutical, materials science, and agrochemical industries.
The presence of the fluorine atom can significantly enhance the biological activity and
metabolic stability of the final products. Its applications include the development of novel
therapeutic agents, the creation of advanced pesticides with improved efficacy, and the
incorporation into polymers to enhance chemical resistance and durability.

Part 2: The 1-(2-Methoxyphenyl)piperazine Scaffold:
A Privileged Core in CNS Drug Discovery

The arylpiperazine moiety, and specifically the 1-(2-methoxyphenyl)piperazine core, is
recognized as a "privileged scaffold" in medicinal chemistry. This is due to its versatile structure
that allows for modifications to achieve desired potency, selectivity, and pharmacokinetic
properties for a wide range of biological targets, particularly G protein-coupled receptors
(GPCRS) in the central nervous system (CNS). This section provides an in-depth guide for
researchers and drug development professionals on this critical chemical entity.

Core Compound: 1-(2-Methoxyphenyl)piperazine

e CAS Number: 35386-24-4
e Molecular Formula: C11H16N20

e Molecular Weight: 192.26 g/mol

Physicochemical and Structural Data

The properties of the 1-(2-methoxyphenyl)piperazine core are fundamental to its role in drug
design.
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Property Value
o-Methoxyphenylpiperazine, N-(2-

Synonyms . .
Methoxyphenyl)piperazine

Appearance Off-white solid or liquid

Melting Point 35-40 °C

Boiling Point 130-133 °C at 0.1 mmHg

Density 1.095 g/mL at 25 °C

- Soluble in chloroform, ethyl acetate, and
Solubility

methanol. Insoluble in water.

Synthesis of 1-(2-Methoxyphenyl)piperazine
Hydrochloride

1-(2-Methoxyphenyl)piperazine is often synthesized and used as its hydrochloride salt to
improve handling and solubility. There are several synthetic routes, with a common one
involving the cyclization of o-methoxyaniline with bis(2-chloroethyl)amine hydrochloride.

This protocol outlines a general procedure for the synthesis of 1-(2-methoxyphenyl)piperazine
hydrochloride from o-methoxyaniline.

Step 1: Preparation of Bis(2-chloroethyl)amine Hydrochloride
 In a suitable reaction vessel, diethanolamine is reacted with sulfuryl chloride in chloroform.
» The reaction is typically performed at 25-30°C with controlled addition.

e The resulting product, bis(2-chloroethyl)amine hydrochloride, is isolated as a white
crystalline solid.

Step 2: Condensation and Cyclization

o A mixture of o-methoxyaniline (1 equivalent), bis(2-chloroethyl)amine hydrochloride (1
equivalent), and a suitable base such as potassium carbonate is heated in a high-boiling
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solvent like diethyleneglycol monomethyl ether or n-butanol.

e The reaction is typically carried out at elevated temperatures (e.g., 150°C) for several hours
(e.g., 12 hours).

e The progress of the reaction should be monitored by an appropriate technique, such as Thin
Layer Chromatography (TLC).

Step 3: Isolation and Purification of the Hydrochloride Salt
e Upon completion, the reaction mixture is cooled to room temperature.

e The product is precipitated by the addition of a solvent in which it is insoluble, such as diethyl
ether, to a solution of the crude product in a minimal amount of a solvent like methanol.

e The precipitate is collected by filtration, washed with diethyl ether, and dried to yield 1-(2-
methoxyphenyl)piperazine hydrochloride.

Starting Materials

(Bis(z-chloroethyl)amine HCD Reaction Product
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Caption: General workflow for the synthesis of 1-(2-methoxyphenyl)piperazine HCI.

Role in Drug Development: A Scaffold for CNS-Active
Agents

The 1-(2-methoxyphenyl)piperazine scaffold is a cornerstone in the development of drugs
targeting CNS disorders, including schizophrenia, depression, and anxiety. Its derivatives are
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known to interact with various neurotransmitter receptors, most notably serotonin (5-HT) and
dopamine (D2) receptors.

Arylpiperazine derivatives exhibit a wide range of pharmacological activities, often acting as
antagonists or partial agonists at 5-HT1a and 5-HTza receptors, and as antagonists at D2
receptors. This "multi-target” profile is a key feature of many atypical antipsychotic drugs.

o 5-HT1a Receptor Antagonism: 1-(2-Methoxyphenyl)piperazine is a known antagonist of the 5-
HT1a receptor. For example, the well-characterized antagonist NAN-190 (1-(2-
methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine) is built upon this core. Antagonism at
postsynaptic 5-HT1a receptors can modulate downstream signaling pathways, influencing
neuronal excitability.

« Interaction with D2 Receptors: The clinical efficacy of many antipsychotic drugs is linked to
their ability to block D2 dopamine receptors. The arylpiperazine moiety is a key
pharmacophore for achieving high affinity for D2 receptors.

e Modulation of 5-HT2a Receptors: Interaction with 5-HT2a receptors is another hallmark of
atypical antipsychotics, and derivatives of 1-(2-methoxyphenyl)piperazine can be designed
to have specific affinities for this receptor subtype.

The interplay between these receptor interactions is crucial for the therapeutic effects and side-
effect profiles of drugs derived from this scaffold.
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Caption: Multi-target receptor interactions of arylpiperazine derivatives.

Experimental Protocol: Radioligand Binding Assay for 5-
HT1a Receptor Affinity

To characterize the binding affinity of novel derivatives of 1-(2-methoxyphenyl)piperazine for
the 5-HT1a receptor, a competitive radioligand binding assay is a standard method.

Objective: To determine the inhibitory constant (Ki) of a test compound for the 5-HT1a receptor.
Materials:
* Membrane preparation from cells expressing the human 5-HT1a receptor.

+ Radioligand: [*H]8-OH-DPAT (a 5-HT1a agonist).
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Non-specific binding control: 5-HT (Serotonin) or another suitable high-affinity ligand.

Assay buffer (e.g., 50 mM Tris-HCI, 5 mM MgClz, 0.1 mM EDTA, pH 7.4).

Test compound (novel arylpiperazine derivative) at various concentrations.

96-well plates, filter mats (e.g., GF/C), and a scintillation counter.

Procedure:

Plate Setup: In a 96-well plate, add assay buffer, the test compound at various dilutions, and
the membrane preparation.

» Radioligand Addition: Add a fixed concentration of [3H]8-OH-DPAT to each well. For
determining non-specific binding, add a high concentration of unlabeled 5-HT.

¢ Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to
reach equilibrium (e.g., 60 minutes).

« Filtration: Rapidly filter the contents of each well through a filter mat using a cell harvester to
separate bound from free radioligand.

e Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

» Scintillation Counting: Dry the filter mats, add scintillation cocktail, and measure the
radioactivity in a scintillation counter.

o Data Analysis: Calculate the specific binding by subtracting non-specific binding from total
binding. Plot the percentage of specific binding against the logarithm of the test compound
concentration to determine the ICso value. Calculate the Ki value using the Cheng-Prusoff
equation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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